molecular formula C36H27N4P B14110974 5-(Diphenylphosphino)-1',3',5'-triphenyl

5-(Diphenylphosphino)-1',3',5'-triphenyl

Cat. No.: B14110974
M. Wt: 546.6 g/mol
InChI Key: ZYUHDMXDGVTFIZ-UHFFFAOYSA-N
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Description

5-(Diphenylphosphino)-1’,3’,5’-triphenyl is an organophosphorus compound that features a phosphine group attached to a triphenyl backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. These complexes are often used in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylphosphino)-1’,3’,5’-triphenyl typically involves the reaction of a halogenated triphenyl compound with a diphenylphosphine reagent. One common method is the reaction of 1,3,5-tribromobenzene with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(Diphenylphosphino)-1’,3’,5’-triphenyl undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Coordination: The compound can form coordination complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.

    Coordination: Transition metals such as palladium or platinum are used in the presence of suitable solvents like dichloromethane.

Major Products:

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Aromatics: Resulting from electrophilic substitution.

    Metal Complexes: Formed from coordination reactions with metals.

Scientific Research Applications

5-(Diphenylphosphino)-1’,3’,5’-triphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metals.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer treatment.

    Industry: Utilized in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-(Diphenylphosphino)-1’,3’,5’-triphenyl exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can alter the reactivity of the metal center, facilitating various catalytic processes. The phosphine group acts as a donor, providing electron density to the metal, which can then participate in catalytic cycles.

Comparison with Similar Compounds

  • 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
  • 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
  • Bis(2-diphenylphosphino)-p-tolyl ether (PTEphos)

Comparison: 5-(Diphenylphosphino)-1’,3’,5’-triphenyl is unique due to its specific triphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form more stable and selective metal complexes, making it particularly valuable in catalytic applications.

Properties

Molecular Formula

C36H27N4P

Molecular Weight

546.6 g/mol

IUPAC Name

diphenyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

InChI

InChI=1S/C36H27N4P/c1-6-16-28(17-7-1)34-36(35(29-18-8-2-9-19-29)39(38-34)30-20-10-3-11-21-30)40-33(26-27-37-40)41(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H

InChI Key

ZYUHDMXDGVTFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C(=CC=N5)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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